Propyl pyrazole triol

Catalog No.
S540068
CAS No.
263717-53-9
M.F
C24H22N2O3
M. Wt
386.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propyl pyrazole triol

CAS Number

263717-53-9

Product Name

Propyl pyrazole triol

IUPAC Name

4-[1,3-bis(4-hydroxyphenyl)-4-propylpyrazol-5-yl]phenol

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C24H22N2O3/c1-2-3-22-23(16-4-10-19(27)11-5-16)25-26(18-8-14-21(29)15-9-18)24(22)17-6-12-20(28)13-7-17/h4-15,27-29H,2-3H2,1H3

InChI Key

IOTXSIGGFRQYKW-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

1,3,5-tris(4-hydroxyphenyl)-4-propyl-1H-pyrazole, 1,3,5-trisHOPhPP, 4,4',4''-(4-propyl-((1)H)-pyrazole-1,3,5-triyl) tris-phenol, 4,4',4''-(4-propyl-(1H)-pyrazole-1,3,5-triyl)trisphenol, phenol, 4,4',4''-(4-propyl-1H-pyrazole-1,3,5-triyl)tris-, PPT cpd, PPT trisphenol compound, PPTP cpd, propyl pyrazole triol, propyl-(1H)-pyrazole-1,3,5-triyltrisphenol, propylpyrazole triol

Canonical SMILES

CCCC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O

The exact mass of the compound Propyl pyrazole triol is 386.163 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1,1',1''-Propylidynetris(1H-pyrazole), also known as Propyl-tris(pyrazolyl)methane, is a neutral, tripodal N-donor ligand used in coordination and organometallic chemistry. It belongs to the C-scorpionate ligand class, serving as a functionalized analogue to the foundational tris(pyrazolyl)methane (Tpm) scaffold. The key structural feature is a propyl group at the apical methane carbon, which imparts distinct physical and electronic properties relevant for precursor selection in catalysis, materials science, and bioinorganic modeling.

Selecting 1,1',1''-Propylidynetris(1H-pyrazole) over its parent compound, tris(pyrazolyl)methane (Tpm), or the widely used anionic hydrotris(pyrazolyl)borate (Tp⁻) ligands is a deliberate choice based on critical performance parameters. The propyl group is not a trivial modification; it fundamentally alters solubility in common organic solvents, a known processing limitation of the parent Tpm ligand. Furthermore, as a neutral ligand, it enables the synthesis of cationic metal complexes with charge properties inaccessible using the anionic Tp⁻ framework, making it a functionally distinct procurement choice for specific applications in catalysis and materials design.

Enhanced Organic Solvent Solubility for Improved Processability

1,1',1''-Propylidynetris(1H-pyrazole) and other alkyl-substituted analogues are explicitly reported as being significantly more soluble in common organic solvents like CH2Cl2, THF, and Et2O compared to the parent ligand, tris(pyrazolyl)methane (Tpm). The poor solubility of Tpm is a well-known practical limitation in many synthetic applications, often requiring specialized solvent systems or limiting its utility in solution-based processing.

Evidence DimensionSolubility in common organic solvents
Target Compound DataSignificantly more soluble
Comparator Or BaselineTris(pyrazolyl)methane (Tpm), which has poor solubility
Quantified DifferenceQualitative but explicitly stated as a significant improvement
ConditionsStandard laboratory solvents such as CH2Cl2, THF, and Et2O.

Improved solubility simplifies reaction setup, purification, and formulation, enabling its use in a wider range of homogeneous catalytic systems and solution-processable materials.

Increased Electron-Donating Ability for Tuning Metal Center Reactivity

The propyl group enhances the ligand's electron-donating ability compared to the hydrogen in the parent Tpm. In a direct comparison of [Mo(CO)3(ligand)] complexes, the CO stretching frequencies (ν(CO)) for the propyl-substituted ligand were 1903 and 1781 cm⁻¹. These values are lower than those for the Tpm complex (1908 and 1795 cm⁻¹), indicating that the propyl-substituted ligand is a stronger net electron donor.

Evidence DimensionCO stretching frequencies (ν(CO)) in [Mo(CO)3(ligand)] complexes
Target Compound Data1903 cm⁻¹ and 1781 cm⁻¹
Comparator Or BaselineTris(pyrazolyl)methane (Tpm) complex: 1908 cm⁻¹ and 1795 cm⁻¹
Quantified DifferenceDownward shift of 5 cm⁻¹ and 14 cm⁻¹, respectively
ConditionsInfrared spectroscopy of molybdenum tricarbonyl complexes.

A stronger electron-donating ligand can stabilize higher metal oxidation states and increase electron density at the metal center, providing a critical tool for tuning catalytic activity and reaction mechanisms.

Neutral Ligand Framework Enables Access to Cationic Complexes

Unlike the ubiquitous hydrotris(pyrazolyl)borate (Tp⁻) ligands which are anionic, 1,1',1''-Propylidynetris(1H-pyrazole) is a neutral ligand. This fundamental difference allows for the synthesis of cationic metal complexes, [M(L)n]⁺, with non-coordinating counter-anions. The overall charge of a complex dictates its solubility, reactivity, and interaction with substrates, and employing a neutral ligand is a primary design strategy to achieve a net positive charge.

Evidence DimensionLigand Charge
Target Compound DataNeutral (0)
Comparator Or BaselineHydrotris(pyrazolyl)borate (Tp⁻) ligands: Anionic (-1)
Quantified DifferenceDifference of +1 in resulting metal complex charge for a given metal oxidation state
ConditionsGeneral coordination chemistry principles.

This enables the targeted synthesis of cationic complexes for applications where an anionic ligand framework is unsuitable, such as in certain catalytic cycles or when probing metal-ion roles in biological systems.

Homogeneous Catalysis in Non-Polar Media

The enhanced solubility imparted by the propyl group makes this ligand a prime candidate for developing metal catalysts intended for use in common, less-polar organic solvents, overcoming the processability limitations of the parent Tpm ligand.

Stabilization of Electron-Rich or High-Oxidation-State Metal Centers

As a stronger electron donor than its unsubstituted counterpart, this ligand is the right choice for applications requiring the stabilization of electron-rich metal centers or higher metal oxidation states, which is often key to unlocking specific catalytic transformations.

Synthesis of Cationic Complex Probes and Precursors

The ligand's neutral charge is essential for synthesizing cationic metal complexes. This is particularly relevant in bioinorganic modeling or in the design of catalysts where a positive charge is required to facilitate substrate interaction or prevent catalyst deactivation.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

386.16304257 Da

Monoisotopic Mass

386.16304257 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0T83Y6JZPF

Other CAS

263717-53-9

Wikipedia

Propylpyrazoletriol

Dates

Last modified: 08-15-2023
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